molecular formula C14H21N3O3 B1451151 tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate CAS No. 952182-11-5

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate

Cat. No.: B1451151
CAS No.: 952182-11-5
M. Wt: 279.33 g/mol
InChI Key: KRLFPXNJRLONFS-SFQUDFHCSA-N
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Description

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group, a hydroxyimino group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate typically involves multiple steps, including the formation of the hydroxyimino group and the attachment of the pyridinyl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted pyridinyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could allow it to interact with specific biological targets, leading to the development of new drugs.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and ability to form stable derivatives make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl carbamate

Comparison: While tert-Butyl N-(4-hydroxycyclohexyl)carbamate and tert-Butyl carbamate share some structural similarities with tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate, the presence of the hydroxyimino and pyridinyl groups in the latter compound provides unique chemical properties. These groups allow for additional hydrogen bonding and π-π interactions, making this compound more versatile in its applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLFPXNJRLONFS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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